molecular formula C18H18FNOS B2540287 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320469-09-6

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2540287
CAS No.: 2320469-09-6
M. Wt: 315.41
InChI Key: JDBIFISQEWZGMS-UHFFFAOYSA-N
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Description

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a synthetic derivative of the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a bicyclic amine framework prominent in tropane alkaloids like atropine and cocaine . The compound features two key structural modifications:

  • Position 8: A 4-(thiophen-3-yl)benzoyl group is attached to the nitrogen atom, introducing a hybrid aromatic system (thiophene-phenyl) that may influence receptor binding through π-π interactions or sulfur-mediated polarity .

This structure positions the compound within a class of molecules explored for neurological and opioid receptor modulation, as seen in related 8-azabicyclo[3.2.1]octane derivatives .

Properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-15-9-16-5-6-17(10-15)20(16)18(21)13-3-1-12(2-4-13)14-7-8-22-11-14/h1-4,7-8,11,15-17H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBIFISQEWZGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzoyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Fluorine vs. The 4-(trifluoromethyl)benzoyl group at position 8 introduces strong electron-withdrawing effects, which may enhance metabolic resistance but reduce solubility . 3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride: A bulky bis-aryl methoxy substituent at position 3 creates steric hindrance, likely affecting conformational flexibility and receptor access. The 8-methyl group simplifies the nitrogen substitution compared to the benzoyl-thiophene moiety .
  • Fluorine vs. Pyrazole :

    • 3-(1H-Pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane (BK10889) : The pyrazole group at position 3 introduces a heteroaromatic ring capable of additional hydrogen bonding. The 4-(pyrrolidine sulfonyl)benzoyl group at position 8 enhances hydrophilicity, contrasting with the lipophilic thiophene-phenyl system in the target compound .

Substituent Variations at Position 8

  • Benzoyl-Thiophene vs. In contrast, the trifluoromethyl group in BK70679 increases electronegativity, which may improve binding to electron-deficient regions .
  • Benzoyl-Thiophene vs. Nitrophenyl :

    • (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one : The nitro group in this derivative is strongly electron-withdrawing, which could stabilize negative charge in enzymatic environments. However, the nitro group may also confer higher reactivity or toxicity compared to the thiophene system .

Pharmacological Activity

  • Mu Opioid Receptor Antagonism :

    • Patent WO2007/103187 highlights 8-azabicyclo[3.2.1]octane derivatives as mu opioid receptor antagonists. The benzoyl-thiophene group in the target compound may enhance selectivity over delta or kappa receptors due to steric and electronic effects, whereas analogs with sulfonyl groups (e.g., BK10889) might exhibit altered pharmacokinetics .
  • Dopamine and Serotonin Receptor Interactions :

    • Natural tropane alkaloids like cocaine bind dopamine transporters. The fluorine and benzoyl-thiophene substituents in the target compound could reduce transporter affinity compared to 3β-esterified analogs (e.g., atropine), redirecting activity toward other neurological targets .

Key Research Findings and Implications

  • Metabolic Stability : Fluorine at position 3 may reduce oxidative metabolism compared to hydroxyl or methoxy groups, as seen in BK70679 .
  • Receptor Selectivity : The thiophene-phenyl system could improve binding to receptors with aromatic subpockets, distinguishing it from sulfonyl- or trifluoromethyl-substituted analogs .
  • Synthetic Complexity : Introducing the benzoyl-thiophene group demands precise coupling conditions, contrasting with simpler substitutions like methyl or methoxy .

Biological Activity

The compound 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family, which has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework that incorporates a fluorine atom and a thiophene ring, contributing to its unique pharmacological properties.

Research indicates that compounds within the azabicyclo class often interact with various neurotransmitter systems. Specifically, studies have shown that modifications to the structure can enhance selectivity for certain receptors, such as:

  • Kappa Opioid Receptors (KOR) : A series of related compounds have demonstrated potent antagonism at KOR, with IC50 values indicating high affinity and selectivity. For instance, one analog showed an IC50 of 20 nM for KOR, with ratios exceeding 400 for μ and δ receptors, suggesting potential for pain management without the typical side effects associated with traditional opioids .

Biological Activity Data

The following table summarizes key biological assays related to this compound and its analogs:

Compound Biological Assay Observations Reference
This compoundKappa Opioid Receptor AntagonismHigh selectivity with low CNS exposure
Analog 6cKappa Opioid Receptor AntagonismIC50 = 20 nM; μ:κ = 36, δ:κ = 415
8-Azabicyclo[3.2.1]octan derivativesAntibacterial activityModerate activity against Gram-positive bacteria

Case Studies

  • Pain Management : A study involving analogs of azabicyclo compounds demonstrated their efficacy in reversing kappa agonist-induced diuresis in rats, indicating potential applications in managing pain without significant central nervous system effects .
  • Antimicrobial Properties : Some derivatives have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a broader therapeutic application beyond pain management .

Q & A

Q. What are the standard synthetic routes for synthesizing 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane?

Methodological Answer: The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization of a substituted tropane precursor.
  • Step 2 : Fluorination at the 3-position using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), optimized for regioselectivity .
  • Step 3 : Benzoylation at the 8-position via Suzuki-Miyaura coupling to introduce the 4-(thiophen-3-yl)benzoyl group. Reaction conditions (e.g., Pd catalysts, base, solvent) must be tailored to avoid side reactions .

Q. Key Considerations :

  • Purity of intermediates should be verified via HPLC or GC-MS.
  • Yields are sensitive to steric hindrance; microwave-assisted synthesis may improve efficiency .

Q. How to characterize the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic framework. For example, analogous compounds in used single-crystal X-ray diffraction to validate the azabicyclo core .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify fluorinated positions (e.g., ³J coupling for vicinal F-H interactions) and thiophenyl aromatic protons.
    • 19F NMR : Confirms fluorine incorporation and environment .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for exact mass matching).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard Identification : Based on structural analogs (e.g., ), potential hazards include irritancy (eyes/skin) and flammability.
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., thiophene derivatives).
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Variable Substituents : Modify the thiophenyl benzoyl group (e.g., substituents at the 3-position of thiophene) to assess electronic effects. demonstrates combinatorial libraries for SAR via substituent swapping .
  • Biological Assays : Test analogs against target receptors (e.g., GPCRs or ion channels) using radioligand binding assays.
  • Data Analysis : Use statistical tools (e.g., PCA or QSAR modeling) to correlate structural features with activity.

Q. Example SAR Table (Hypothetical) :

Substituent (Thiophene Position)IC₅₀ (nM)Notes
3-H (Parent)150Baseline
3-CF₃45Enhanced lipophilicity
3-OCH₃220Reduced activity

Q. How to evaluate environmental fate and biodegradation pathways?

Methodological Answer :

  • Experimental Design :
    • Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 25–50°C; analyze degradation products via LC-MS .
    • Photolysis : Expose to UV light (λ = 254 nm) and monitor breakdown using HPLC.
    • Soil Microcosms : Assess microbial degradation in soil samples; quantify residues via GC-MS.
  • Key Parameters : LogP (lipophilicity) and half-life (t₁/₂) predict bioaccumulation risks.

Data Interpretation : Compare results to frameworks in , which emphasize abiotic/biotic transformation pathways .

Q. How to resolve contradictions in reported synthetic yields?

Methodological Answer :

  • Root-Cause Analysis :
    • Reagent Purity : Impurities in fluorinating agents (e.g., DAST) may reduce yields.
    • Catalyst Loading : reports Pd(OAc)₂ as optimal for Suzuki coupling; lower catalyst amounts in other studies may explain discrepancies .
  • Resolution Strategy :
    • Reproduce reactions under standardized conditions (e.g., anhydrous solvents, inert atmosphere).
    • Use design of experiments (DoE) to optimize variables (e.g., temperature, stoichiometry) .

Q. How to model the compound’s reactivity using computational chemistry?

Methodological Answer :

  • Software Tools : Gaussian or ORCA for DFT calculations (e.g., B3LYP/6-31G* basis set).
  • Focus Areas :
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions on the bicyclic core.
    • Transition State Analysis : Simulate fluorination or benzoylation steps to predict kinetic barriers .
  • Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots).

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